![molecular formula C8H13NO2 B3153561 1-Oxa-8-azaspiro[4.5]decan-3-one CAS No. 760912-99-0](/img/structure/B3153561.png)
1-Oxa-8-azaspiro[4.5]decan-3-one
Overview
Description
1-Oxa-8-azaspiro[4.5]decan-3-one is a spirocyclic compound that features a unique structure combining an oxazolidine ring and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxa-8-azaspiro[4.5]decan-3-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another method involves the reduction of an azide intermediate using a continuous three-step flow process, which includes the formation and reduction of the azide intermediate and the use of a transaminase to prepare the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale reactions. This includes the use of flow chemistry and biocatalytic processes to ensure high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For example, as an M1 muscarinic agonist, it binds to muscarinic receptors in the brain, leading to the activation of signaling pathways that improve cognitive function . Additionally, its anti-ulcer activity is attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:
1-Oxa-4-azaspiro[4.5]decane: This compound features a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one:
The uniqueness of this compound lies in its specific combination of an oxazolidine ring and a piperidine ring, which imparts unique chemical and biological properties that are not observed in other similar compounds.
Biological Activity
1-Oxa-8-azaspiro[4.5]decan-3-one is a spirocyclic compound notable for its unique structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a muscarinic agonist and its applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₂O, with a molecular weight of approximately 165.23 g/mol. Its spirocyclic framework contributes to its distinctive chemical properties and biological activities. The presence of the oxa (oxygen) and aza (nitrogen) functionalities enhances its ability to interact with various biological targets, making it a subject of interest in pharmacological research.
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Bicyclic Heterocyclic | Exhibits muscarinic receptor activity |
2,8-Dimethyl-1-thia-8-azaspiro[4.5]decan-3-one | Thia Analog | Contains sulfur instead of oxygen |
2,8-Dimethylpiperidine | Saturated Nitrogen Ring | Lacks spirocyclic structure |
The mechanism of action of this compound primarily involves its interaction with muscarinic receptors, specifically the M1 and M2 subtypes. As a muscarinic agonist, it binds to these receptors in the brain, leading to the activation of signaling pathways that enhance cognitive functions such as memory and learning.
In vitro studies have demonstrated that this compound exhibits significant affinity for M1 receptors, which are implicated in cognitive processes and are a target for treating Alzheimer's disease . The activation of these receptors can lead to physiological responses including hypothermia and tremors, characteristic effects associated with muscarinic receptor stimulation .
Cognitive Enhancement
Research has shown that this compound demonstrates antiamnesic activity in animal models, suggesting its potential for treating cognitive impairments associated with Alzheimer's disease . In vivo studies have indicated that the compound can ameliorate scopolamine-induced memory deficits in rats, highlighting its efficacy in enhancing cognitive function.
Antibacterial Properties
Recent investigations have also explored the antibacterial activity of related compounds derived from the spirocyclic framework of this compound. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacterial strains, showing promising results in inhibiting bacterial growth . The dual inhibition of bacterial topoisomerases has been particularly noted for compounds related to this class .
Case Studies
- Cognitive Function Studies : A study evaluated the effects of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one on cognitive performance in rats subjected to scopolamine treatment. The results indicated significant improvement in memory retention tasks compared to control groups .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of analogs derived from this compound, revealing effective inhibition against multi-drug resistant strains, including Staphylococcus aureus and Escherichia coli. The compounds exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV .
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYIRUSJRQGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928091 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133382-42-0 | |
Record name | 1-Oxa-8-azaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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